Iron hydroxide oxide

Description

Ferric oxyhydroxide is a Phosphate Binder. The mechanism of action of ferric oxyhydroxide is as a Phosphate Chelating Activity.

Propriétés

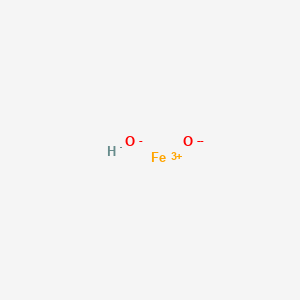

IUPAC Name |

iron(3+);oxygen(2-);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEECXTSVVFWGSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042057 | |

| Record name | Iron hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20344-49-4 | |

| Record name | Ferric oxyhydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXYHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystalline Structures of Iron Hydroxide Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary crystalline structures of iron hydroxide oxide [FeO(OH)]. Iron hydroxide oxides are a class of compounds that are ubiquitous in natural environments and have garnered significant interest in various scientific and industrial fields, including materials science, geochemistry, and even drug delivery systems due to their unique properties. This document details the crystallographic data, experimental synthesis and characterization protocols, and the transformation pathways of the most common polymorphs.

Introduction to this compound Polymorphs

Iron(III) oxide-hydroxide, with the general chemical formula FeO(OH), can exist in several different crystalline forms, known as polymorphs. These polymorphs share the same chemical composition but differ in their crystal structure, leading to distinct physical and chemical properties. The most well-documented crystalline polymorphs include goethite (α-FeO(OH)), lepidocrocite (γ-FeO(OH)), akaganeite (β-FeO(OH)), and feroxyhyte (δ-FeOOH). Additionally, two other closely related and often poorly crystalline phases, ferrihydrite and schwertmannite, are critical precursors and intermediates in the formation of these more crystalline structures.

Crystallographic Data of this compound Polymorphs

The fundamental properties of each this compound polymorph are dictated by its unique crystal structure. The following table summarizes the key crystallographic data for the most common polymorphs, providing a basis for their identification and differentiation.

| Mineral Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Goethite | α-FeO(OH) | Orthorhombic | Pbnm | a = 4.608, b = 9.956, c = 3.021[1] |

| Lepidocrocite | γ-FeO(OH) | Orthorhombic | Amam | a = 3.87, b = 12.51, c = 3.06[2] |

| Akaganeite | β-FeO(OH) | Monoclinic | I2/m | a = 10.561, b = 3.031, c = 10.483, β = 90.63°[3] |

| Feroxyhyte | δ-FeO(OH) | Hexagonal | P-3m1 | a = 2.95, c = 4.56[4] |

| Ferrihydrite | Fe₂O₃·0.5H₂O | Hexagonal | P6₃mc | a = 5.958, c = 8.965[5] |

| Schwertmannite | Fe₈O₈(OH)₆(SO₄) | Tetragonal | P4/m | a = 10.66, c = 6.04[6] |

Experimental Protocols

The synthesis of specific this compound polymorphs requires precise control of experimental conditions such as pH, temperature, reactant concentrations, and the presence of certain ions. The following sections provide detailed methodologies for the synthesis and characterization of these materials.

Synthesis Protocols

3.1.1. Synthesis of Goethite (α-FeO(OH))

A common method for synthesizing goethite involves the aging of a ferrihydrite precursor in an alkaline medium.[7][8]

-

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen gas (N₂)

-

-

Procedure:

-

Prepare a 1 M solution of Fe(NO₃)₃·9H₂O in deionized water. The water should be boiled and purged with N₂ to remove dissolved CO₂.

-

Prepare a 5 M solution of KOH or NaOH.

-

Under a nitrogen atmosphere, rapidly add the Fe(NO₃)₃ solution to the KOH/NaOH solution with vigorous stirring. A reddish-brown precipitate of ferrihydrite will form immediately.

-

Dilute the suspension with deionized water to a final volume that results in a desired precursor concentration.

-

Transfer the suspension to a sealed polyethylene flask and age it in an oven at 70°C for 60 hours.[8]

-

After aging, the resulting yellow-brown goethite precipitate is collected by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water until the supernatant is free of excess ions (conductivity close to that of deionized water).

-

Dry the goethite sample in an oven at a low temperature (e.g., 60°C) or freeze-dry.

-

3.1.2. Synthesis of Lepidocrocite (γ-FeO(OH))

Lepidocrocite is typically synthesized by the oxidation of an iron(II) solution at a slightly acidic to neutral pH.[9][10]

-

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Air or a controlled oxidizing agent

-

-

Procedure:

-

Prepare a 0.2 M solution of FeCl₂·4H₂O in deionized water.

-

With vigorous stirring, titrate the FeCl₂ solution with a 1 M NaOH solution to a pH of 6.7-6.9.

-

Maintain this pH while gently bubbling air through the suspension for approximately 90 minutes to induce oxidation.[10]

-

The formation of an orange-brown precipitate indicates the formation of lepidocrocite.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water.

-

Dry the lepidocrocite sample at a low temperature or freeze-dry.

-

3.1.3. Synthesis of Akaganeite (β-FeO(OH))

The synthesis of akaganeite requires the presence of chloride ions to stabilize its tunnel structure.[3]

-

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or another base

-

Deionized water

-

-

Procedure:

-

Prepare a solution of FeCl₃·6H₂O in deionized water.

-

Heat the solution to a specific temperature (e.g., 100-125°C) in a sealed reaction vessel.

-

Slowly add a base, such as NaOH, to induce hydrolysis and precipitation. The presence of excess chloride from the precursor is crucial.

-

The reaction is typically carried out under hydrothermal conditions to promote the formation of crystalline akaganeite.

-

After the reaction, the yellowish-brown precipitate is collected, washed with deionized water, and dried.

-

3.1.4. Synthesis of Feroxyhyte (δ-FeO(OH))

Feroxyhyte is a metastable polymorph and its synthesis often involves the rapid oxidation of Fe(II) solutions.

-

Materials:

-

Iron(II) salt (e.g., FeSO₄·7H₂O)

-

An oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

-

A base (e.g., NaOH)

-

-

Procedure:

-

Prepare a solution of the iron(II) salt.

-

Rapidly add the oxidizing agent to the Fe(II) solution in the presence of a base to maintain a high pH.

-

The rapid oxidation and precipitation lead to the formation of the poorly crystalline, magnetic feroxyhyte.

-

The product should be collected and stored carefully as it can readily transform into more stable phases like goethite.

-

3.1.5. Synthesis of Ferrihydrite

Ferrihydrite is a poorly crystalline iron oxyhydroxide that is a common precursor to other iron oxides. It can be synthesized by rapid hydrolysis of an iron(III) salt solution.[7]

-

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

-

Procedure:

-

Prepare a 0.2 M solution of the iron(III) salt.

-

Vigorously stir the solution while rapidly adding a 1 M NaOH or KOH solution until the pH reaches 7.5.[7]

-

A voluminous, reddish-brown precipitate of 2-line ferrihydrite will form.

-

The suspension can be aged for different periods to control particle size.

-

Collect the precipitate by centrifugation, wash with deionized water, and use immediately or freeze-dry for storage, as it is metastable.

-

3.1.6. Synthesis of Schwertmannite

Schwertmannite synthesis requires an acidic, sulfate-rich environment.[11][12]

-

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Deionized water

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

-

-

Procedure:

-

Prepare a solution of FeSO₄·7H₂O in deionized water.

-

Slowly add H₂O₂ to the solution to oxidize the Fe(II) to Fe(III).

-

Adjust the pH of the solution to a range of 2.5-4.0 using H₂SO₄ or NaOH.

-

Age the solution at room temperature or slightly elevated temperatures for several hours to days.

-

A yellowish-brown precipitate of schwertmannite will form.

-

Collect the precipitate by filtration, wash with acidic water (pH ~3-4) to prevent transformation, and air-dry.

-

Characterization Protocols

3.2.1. X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases of iron hydroxide oxides.[13]

-

Sample Preparation: A small amount of the dried powder sample is gently ground to a fine, homogeneous powder. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°). The step size and scan speed are optimized to obtain good signal-to-noise ratio and resolution.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides information on the morphology, particle size, and crystallinity of the nanoparticles.

-

Sample Preparation: A very dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol or water) is prepared. A drop of the suspension is placed on a carbon-coated copper grid and allowed to dry completely.

-

Imaging: The grid is inserted into the TEM. Bright-field imaging is used to observe the overall morphology and size distribution of the particles. High-resolution TEM (HRTEM) can reveal the lattice fringes of individual crystallites, providing information about their crystallinity and crystal structure. Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from small regions of the sample, which helps in phase identification.

3.2.3. Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron atoms, providing information on their oxidation state, magnetic properties, and coordination.[14][15]

-

Sample Preparation: A thin, uniform layer of the powdered sample is placed in a sample holder.

-

Data Collection: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity. Spectra are often collected at room temperature and at cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to distinguish between different magnetic behaviors.

-

Data Analysis: The resulting Mössbauer spectrum is fitted with one or more components (singlets, doublets, or sextets) to determine hyperfine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field. These parameters are characteristic of the different iron oxide and oxyhydroxide phases.[16]

Transformation Pathways and Relationships

The various polymorphs of this compound are often interrelated through transformation pathways that are influenced by environmental factors such as pH, temperature, and the presence of other chemical species. Understanding these transformations is crucial for predicting the long-term stability and fate of these minerals.

Ferrihydrite is a key metastable precursor to more crystalline phases like goethite and hematite.[17] The transformation can proceed through dissolution and reprecipitation or via solid-state rearrangement.[2] The presence of certain ions can influence the transformation pathway; for instance, sulfate ions can favor the formation of goethite.[18]

Goethite itself can transform into the more stable iron oxide, hematite (α-Fe₂O₃), upon heating.[19][20] This dehydration process is a topotactic transformation, meaning the crystal orientation of the product is related to the orientation of the reactant.[21] Similarly, lepidocrocite can transform into maghemite (γ-Fe₂O₃) upon heating, which can further transform to the more stable hematite at higher temperatures.[6][22]

Schwertmannite is also a metastable phase that can transform into goethite or jarosite depending on the geochemical conditions.[23][24] High temperatures and pH favor the transformation to goethite, while the presence of potassium or ammonium ions can lead to the formation of jarosite.[24]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound nanoparticles.

Transformation Pathways of Iron Hydroxide Oxides

Caption: Simplified transformation pathways between common this compound polymorphs and related iron oxides.

References

- 1. ikrpublishers.com [ikrpublishers.com]

- 2. Ferrihydrite to goethite solid-state phase transformation from first principles - American Chemical Society [acs.digitellinc.com]

- 3. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Transformation of Lepidocrocite During Heating: A Magnetic and Spectroscopic Study | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 7. boletinsgm.igeolcu.unam.mx [boletinsgm.igeolcu.unam.mx]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stabilization of Ferrihydrite and Lepidocrocite by Silicate during Fe(II)-Catalyzed Mineral Transformation: Impact on Particle Morphology and Silicate Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Schwertmannite Synthesis through Ferrous Ion Chemical Oxidation under Different H2O2 Supply Rates and Its Removal Efficiency for Arsenic from Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural characterization of iron oxide/hydroxide nanoparticles in nine different parenteral drugs for the treatment of iron deficiency anaemia by electron diffraction (ED) and X-ray powder diffraction (XRPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. www2.fisica.unlp.edu.ar [www2.fisica.unlp.edu.ar]

- 15. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ferrihydrite - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rruff.net [rruff.net]

- 20. The kinetics and reaction mechanism of the goethite to hematite transformation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. profiles.wustl.edu [profiles.wustl.edu]

- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 24. Formation and transformation of schwertmannite through direct Fe3+ hydrolysis under various geochemical conditions - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

Synthesis of Iron Hydroxide Oxide Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Iron hydroxide oxide nanoparticles are at the forefront of biomedical research, offering significant potential in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] Their utility is intrinsically linked to their physicochemical properties, such as size, shape, and crystallinity, which are dictated by the synthesis method employed.[3][4] This technical guide provides an in-depth overview of the core synthesis methodologies for this compound nanoparticles, including co-precipitation, hydrothermal synthesis, the sol-gel method, and microemulsion. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthesis strategy for their specific application.

Introduction to this compound Nanoparticles

Iron oxides and hydroxides are naturally abundant and exhibit diverse crystal structures and properties, making them a versatile platform for a wide range of scientific and technological applications.[5][6] In the realm of nanotechnology, this compound nanoparticles have garnered considerable attention due to their unique magnetic properties, biocompatibility, and the ability to be functionalized for targeted applications.[7][8] These nanoparticles can be engineered to encapsulate or carry therapeutic agents, navigating the complex biological environment to deliver their payload to specific sites within the body.[9] The choice of synthesis method is a critical determinant of the final nanoparticle characteristics and, consequently, their in-vivo behavior and therapeutic efficacy.[3]

Core Synthesis Methodologies

Several techniques have been developed for the synthesis of this compound nanoparticles, each with its own set of advantages and limitations.[3][7] The most prominent methods are discussed in detail below.

Co-precipitation

Co-precipitation is a widely adopted method for synthesizing iron oxide nanoparticles due to its simplicity and scalability.[10] This technique involves the precipitation of iron hydroxides from aqueous solutions of iron salts (typically a mixture of Fe²⁺ and Fe³⁺) by the addition of a base.[3][11] The size, shape, and composition of the resulting nanoparticles are highly dependent on factors such as the Fe²⁺/Fe³⁺ molar ratio, pH, temperature, and ionic strength of the reaction medium.[3][12]

A typical co-precipitation synthesis involves the following steps:

-

Precursor Solution Preparation: Prepare an aqueous solution containing a stoichiometric mixture of ferrous and ferric salts (e.g., FeCl₂·4H₂O and FeCl₃·6H₂O) in a 1:2 molar ratio.[13]

-

Base Addition: Under vigorous stirring and at a controlled temperature (e.g., 90°C), add a base solution (e.g., ammonium hydroxide or sodium hydroxide) dropwise to the iron salt solution.[13][14] This will induce the precipitation of iron hydroxide nanoparticles.

-

Aging and Washing: Allow the precipitate to age in the solution for a specific duration to ensure complete reaction and particle growth. Subsequently, the nanoparticles are separated from the reaction medium, typically by magnetic decantation or centrifugation, and washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[14]

-

Drying: The washed nanoparticles are then dried, often in a vacuum oven at a specific temperature (e.g., 100°C), to obtain a fine powder.[14]

| Parameter | Value Range | Resulting Nanoparticle Size (nm) | Reference(s) |

| Fe²⁺:Fe³⁺ Molar Ratio | 1:2 | 5.65 - 8.16 | [14] |

| Temperature (°C) | 80 - 90 | ~20-22 (TEM) | [12][14] |

| pH | > 9 | Varies with pH | [7] |

| Stirring Rate (rpm) | > 1000 | Affects size distribution | [13] |

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to produce crystalline nanoparticles with well-defined shapes and sizes.[15][16] This technique is particularly advantageous for producing highly crystalline nanoparticles with tunable magnetic properties.[15]

A representative hydrothermal synthesis procedure is as follows:

-

Precursor Solution Preparation: Dissolve an iron salt precursor (e.g., FeCl₂·4H₂O or FeCl₃·6H₂O) in deionized water.[15][17]

-

pH Adjustment: Add a base, such as ammonium hydroxide, to the solution to adjust the pH and initiate the formation of iron hydroxide precursors.[16][17]

-

Autoclave Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 134°C - 160°C) for a set duration (e.g., 3 - 12 hours).[15][18]

-

Cooling and Purification: After the reaction, the autoclave is cooled to room temperature. The black precipitate of iron oxide nanoparticles is then collected, washed repeatedly with deionized water, and dried.[15][16]

| Parameter | Value Range | Resulting Nanoparticle Size (nm) | Reference(s) |

| Temperature (°C) | 134 - 160 | 15 - 70 | [15][16][18] |

| Pressure (bar) | ~2 | Affects crystallinity | [15][16] |

| Reaction Time (h) | 3 - 24 | 21, 14, 8 (with increasing annealing temp) | [16][17] |

| Precursor Concentration | Varies | Affects particle size | [15] |

Sol-Gel Method

The sol-gel method is a versatile chemical synthesis technique that involves the transformation of a molecular precursor solution ("sol") into a gel-like network containing the desired nanoparticles.[3][7] This method offers excellent control over the nanoparticle's purity, composition, and microstructure.[19]

A general protocol for the sol-gel synthesis of this compound nanoparticles is:

-

Sol Preparation: Prepare a solution of an iron precursor, such as iron nitrate (Fe(NO₃)₃·9H₂O), in a solvent like ethanol or water.[20][21] A complexing agent, such as citric acid, is often added to control the hydrolysis and condensation reactions.[20]

-

Gelation: The sol is then heated (e.g., 70°C) with continuous stirring, leading to the formation of a gel.[20] This process involves the hydrolysis of the iron precursor followed by condensation to form a three-dimensional metal oxide network.[3]

-

Drying and Annealing: The gel is dried to remove the solvent, resulting in a xerogel. The xerogel is then annealed at a specific temperature (e.g., 180 - 400°C) to induce crystallization and form the final iron oxide nanoparticles.[20] The annealing temperature significantly influences the final crystal phase and particle size.[19][20]

| Parameter | Value Range | Resulting Nanoparticle Size (nm) | Reference(s) |

| Annealing Temperature (°C) | 180 - 1000 | 22 - 56 | [19][20] |

| Precursor Concentration | 0.1 M | Affects gelation time | [20][21] |

| pH | Acidic or Basic | Influences gel type | [3] |

| Complexing Agent | Citric Acid | Controls particle size | [20] |

Microemulsion Method

The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant to create nano-sized reactors for nanoparticle synthesis.[7][22] This method allows for precise control over nanoparticle size and morphology by confining the reaction to the nanodroplets of the dispersed phase.[22][23]

A typical microemulsion synthesis involves these steps:

-

Microemulsion Formation: Two separate water-in-oil microemulsions are prepared. The first contains an aqueous solution of the iron salt precursor (e.g., FeCl₃), and the second contains an aqueous solution of a precipitating agent (e.g., NaBH₄ or NH₄OH).[22][24] A surfactant (e.g., CTAB or AOT) and a co-surfactant (e.g., butanol) are used to stabilize the microemulsions in an oil phase (e.g., octane or n-heptane).[22][24]

-

Mixing and Reaction: The two microemulsions are mixed under continuous stirring. The collision and coalescence of the nanodroplets bring the reactants into contact, initiating the precipitation of this compound nanoparticles within the confined space of the droplets.[22]

-

Nanoparticle Recovery: The nanoparticles are then recovered from the microemulsion by adding a destabilizing agent (e.g., acetone or ethanol), followed by centrifugation. The collected nanoparticles are washed to remove the surfactant and other residues and then dried.[22][24]

| Parameter | Value Range | Resulting Nanoparticle Size (nm) | Reference(s) |

| Water-to-Surfactant Molar Ratio (W) | 20 - 50 | 8 - 16 | [22][23] |

| Surfactant Concentration | 0.1 - 0.2 M | Affects droplet size | [23] |

| Reactant Concentration | 0.2 M FeCl₃, 0.85 M NaBH₄ | Influences reaction kinetics | [22] |

| Oil Phase | Octane, n-heptane | Affects microemulsion stability | [22][24] |

Visualization of Synthesis and Application Workflows

To further elucidate the synthesis processes and their relevance to drug delivery, the following diagrams have been generated using the DOT language.

References

- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron oxide nanoparticles for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Iron Oxide Nanoparticles: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 5. "Preparation And Characterization Of Iron Oxide And Hydroxide Based Nan" by Guillermo Carbajal Franco [scholarworks.utep.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. primescholars.com [primescholars.com]

- 10. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperpho ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02719A [pubs.rsc.org]

- 11. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. Synthesis of Iron Oxide Nanoparticles by Sol–Gel Technique and Their Characterization | Semantic Scholar [semanticscholar.org]

- 20. arxiv.org [arxiv.org]

- 21. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 22. Microemulsion Synthesis of Iron Core/Iron Oxide Shell Magnetic Nanoparticles and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Formation of Iron Hydroxide Oxide Minerals

This guide provides a comprehensive overview of the natural occurrence and formation pathways of key iron hydroxide oxide minerals. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these ubiquitous minerals. The content covers their environmental presence, the physicochemical factors governing their formation, and standardized experimental protocols for their synthesis and characterization.

Natural Occurrence of this compound Minerals

This compound minerals are abundant in terrestrial and aquatic environments, playing a crucial role in geological and biological processes. Their formation is primarily driven by the oxidation and hydrolysis of iron-bearing minerals.

-

Ferrihydrite (Fe₅HO₈·4H₂O) : A nanoparticulate and poorly crystalline mineral, ferrihydrite is often the initial iron oxide formed from the rapid hydrolysis of Fe(III) solutions. It is widespread in soils, sediments, and freshwater systems and acts as a key scavenger of contaminants due to its high surface area.[1][2] Ferrihydrite is a metastable precursor that transforms over time into more stable minerals like goethite and hematite.[3][4]

-

Goethite (α-FeOOH) : Goethite is one of the most common iron minerals on Earth's surface.[5] It typically forms as a secondary mineral through the weathering and oxidation of primary iron-bearing minerals such as pyrite, magnetite, and siderite.[6][7] Consequently, goethite is a major component of soils, especially laterite soils, and can also be precipitated by groundwater or form in hydrothermal deposits.[5][6] It is recognized for its yellowish-brown to reddish-brown color.[7]

-

Hematite (α-Fe₂O₃) : As the most stable and widespread iron oxide, hematite is found in a vast range of geological settings, including sedimentary, metamorphic, and igneous rocks.[8] Its formation involves the oxidation of iron in environments with abundant oxygen, such as deep-sea sediments, continental basins, and volcanic terrains.[8] The world's largest hematite deposits are located in Precambrian banded iron formations, which originated from the precipitation of iron from marine waters billions of years ago.[9] Hematite is known for its characteristic deep red streak.[8]

-

Lepidocrocite (γ-FeOOH) : Lepidocrocite is a polymorph of goethite and is commonly found where iron-containing materials rust underwater.[10] It frequently occurs in the weathered zones of primary iron minerals and within iron ore deposits.[10] This mineral can often be observed as rust scales inside old steel water pipes.[10]

Formation and Transformation Pathways

The formation of stable iron hydroxide oxides often proceeds through the transformation of a less stable precursor, primarily ferrihydrite. This transformation is a critical process in natural environments and is heavily influenced by physicochemical conditions such as pH, temperature, and the presence of other ions.

The initial step in many environments is the hydrolysis of dissolved Fe(III) ions. This process involves the formation of low molecular weight species (e.g., dimers, trimers) which then polymerize to form Fe₁₃ Keggin clusters.[11] These clusters aggregate and densify to nucleate ferrihydrite nanoparticles.[11][12]

Once formed, the metastable ferrihydrite transforms into more crystalline and thermodynamically stable phases like goethite and hematite.[1][3] This transformation can occur through two primary mechanisms: dissolution-reprecipitation or solid-state internal rearrangement.

-

Goethite Formation : The transformation to goethite is favored under acidic (pH < 5) and alkaline (pH > 10) conditions.[13] This pathway typically involves the dissolution of ferrihydrite and subsequent reprecipitation of goethite.[14]

-

Hematite Formation : Hematite formation is dominant at near-neutral pH values (pH 7-8).[1][13][15] This process is thought to occur via dehydration and internal atomic rearrangement within the ferrihydrite structure.[13]

Temperature plays a significant role in the kinetics of these transformations. Higher temperatures accelerate the conversion rates of ferrihydrite to both goethite and hematite.[1][3] For instance, at elevated temperatures (e.g., > 50°C), hematite can become the dominant product regardless of the pH.[13]

Quantitative Data on Mineral Formation

The transformation of 2-line ferrihydrite is highly sensitive to environmental parameters. The following tables summarize the conditions that influence the formation of goethite and hematite.

Table 1: Influence of pH and Temperature on Ferrihydrite Transformation

| pH Range | Temperature | Dominant Product(s) | Primary Mechanism | Reference(s) |

| 2 - 5 | Room Temp. | Goethite | Dissolution-Reprecipitation | [1][13] |

| 7 - 8 | Room Temp. | Hematite | Dehydration & Internal Atomic Arrangement | [1][13][15] |

| 10 - 12 | Room Temp. | Goethite | Dissolution-Reprecipitation | [1][13][15] |

| > 5 | 85 °C | Hematite | Accelerated Dehydration | [1] |

| Any (2-10) | > 50-75 °C | Hematite | Temperature-driven dehydration | [1][4][13] |

Table 2: Transformation Rates of Ferrihydrite

| pH | Temperature (°C) | Observation | Reference(s) |

| 10 | 25 | ~10% conversion to goethite and hematite after 21 days. | [1] |

| 2 | 25 | ~10% conversion to goethite and hematite requires 90 days. | [1] |

| 7 | 25 | Hematite/(hematite+goethite) ratio of ~0.7-0.8 after 10-12 years. | [15] |

| 7 | 4 | Hematite/(hematite+goethite) ratio of ~0.1-0.2 after 10-12 years. | [15] |

| - | 92 | Crystallization to hematite begins within 10 minutes. | [1] |

Experimental Protocols

The synthesis of this compound minerals in the laboratory is essential for studying their properties and behavior. Below are detailed protocols for the synthesis of ferrihydrite and goethite.

This protocol is adapted from methods designed to produce poorly crystalline ferrihydrite.

-

Reagents :

-

0.2 M Ferric Chloride (FeCl₃·6H₂O) solution.

-

1 M Sodium Hydroxide (NaOH) solution.

-

-

Procedure :

-

Place 100 mL of 0.2 M FeCl₃ solution into a reaction vessel.

-

While stirring continuously, rapidly add 1 M NaOH solution until the pH of the suspension reaches 7.5. A voluminous, reddish-brown precipitate of ferrihydrite will form instantly.

-

The suspension can be aged for different durations to control particle size. For instance, aging for 48 hours at pH 7.5 can increase the particle size from ~3.4 nm to ~4.2 nm.[16]

-

Collect the precipitate by centrifugation.

-

Wash the precipitate repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃) and its conductivity is low (e.g., < 0.1 µS cm⁻¹).

-

The final product can be freeze-dried or stored as a suspension.

-

This protocol is based on the aging of a ferrihydrite precursor at an elevated temperature and high pH.

-

Reagents :

-

Ferric Nitrate (Fe(NO₃)₃·9H₂O).

-

2.5 M Sodium Hydroxide (NaOH) solution (CO₂-free).

-

Deionized water (CO₂-free, prepared by boiling and bubbling with N₂ gas).

-

-

Procedure :

-

Dissolve 50 g of Fe(NO₃)₃·9H₂O in 825 g of CO₂-free deionized water.

-

Under an N₂ atmosphere and with continuous stirring, add 200 mL of 2.5 M NaOH solution to the iron nitrate solution. This will form a ferrihydrite precipitate and bring the final pH to >12.

-

Continue stirring for 30 minutes after the final NaOH addition.

-

Place the reactor in an oven at 60°C for 24 hours to age the ferrihydrite precipitate into goethite.

-

After aging, wash the goethite precipitate repeatedly by centrifugation. Use dilute HNO₃ to lower the pH to ~7 for the initial washes, followed by deionized water for subsequent washes until the conductivity of the supernatant is minimal.

-

Dry the final goethite product.

-

A suite of analytical techniques is required to confirm the identity, crystallinity, morphology, and purity of the synthesized minerals.

-

X-ray Diffraction (XRD) : Fundamental for identifying the mineral phase (e.g., goethite, hematite, 2-line ferrihydrite) and determining its crystallinity and particle size.[16][17]

-

Electron Microscopy (SEM/TEM) : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and aggregation state of the minerals.[16][17]

-

Spectroscopy (FTIR/Raman) : Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information on the chemical bonds and hydration state, helping to distinguish between different polymorphs.[17][18]

-

Surface Area Analysis (BET) : The Brunauer-Emmett-Teller (BET) method is used to measure the specific surface area of the mineral powders, which is a critical parameter for adsorption and reactivity studies.[16][18]

-

Thermal Analysis (TGA) : Thermogravimetric Analysis (TGA) can be used to study the dehydration and dehydroxylation processes, which are characteristic for different iron hydroxide oxides.[2][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of time and ageing conditions on the properties of ferrihydrite - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00828B [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Transformation of two-line ferrihydrite to goethite and hematite as a function of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Goethite – WGNHS – UW–Madison [home.wgnhs.wisc.edu]

- 6. Goethite - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. geologyscience.com [geologyscience.com]

- 9. Hematite | Common Minerals [commonminerals.esci.umn.edu]

- 10. Lepidocrocite - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation and transformation of iron oxy-hydroxide precursor clusters to ferrihydrite - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Transformation of 2-Line Ferrihydrite to Goethite at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term in vitro transformation of 2-line ferrihydrite to goethite/hematite at 4, 10, 15 and 25°C | Clay Minerals | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization and Properties of Different Types of Iron Oxides_Wuxi Revivalis New Material Technology Co.,Ltd [revivalispro.com]

- 18. 2-Line ferrihydrite: synthesis, characterization and its adsorption behaviour for removal of Pb(ii), Cd(ii), Cu(ii) and Zn(ii) from aqueous solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Influence of time and ageing conditions on the properties of ferrihydrite - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

Iron(III) oxide-hydroxide formula and chemical properties.

An In-depth Technical Guide to Iron(III) Oxide-Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) oxide-hydroxide, with the general chemical formula FeO(OH), is a compound of significant interest across various scientific disciplines, including geochemistry, materials science, and pharmaceuticals.[1][2][3] It is a primary component of rust and is found naturally in numerous minerals and soils.[1][2] The compound exists in several polymorphic forms, each with distinct crystal structures and properties, making it a versatile material for applications ranging from pigments and catalysts to adsorbents for environmental remediation and components in drug delivery systems.[2][4] This guide provides a detailed overview of the chemical formula, properties, and experimental characterization of Iron(III) oxide-hydroxide, tailored for a scientific audience.

Chemical Formula and Polymorphism

The fundamental chemical formula for Iron(III) oxide-hydroxide is FeO(OH), representing iron in the +3 oxidation state bonded to oxide and hydroxide groups.[2][3] This compound is known to exist in four primary crystalline polymorphs, each designated by a Greek letter. These structural variations arise from different arrangements of FeO₆ octahedra and result in distinct physical and chemical properties.

-

Goethite (α-FeOOH): The most common and thermodynamically stable polymorph of FeO(OH) under ambient conditions.[2] It has an orthorhombic crystal structure and is a primary constituent of terrestrial iron ores and soils.[2]

-

Lepidocrocite (γ-FeO(OH)): Also possessing an orthorhombic crystal structure, lepidocrocite is less stable than goethite and can transform into it over time.[5] It is often found in aquatic environments and as a corrosion product (rust) on steel.[6]

-

Akaganeite (β-FeOOH): This polymorph has a monoclinic (or tetragonal) crystal structure that is uniquely stabilized by the presence of halide ions (Cl⁻, F⁻) within its tunnels.

-

Feroxyhyte (δ-FeOOH): A thermodynamically unstable polymorph that typically forms under high-pressure conditions, such as on the seafloor, or through the rapid oxidation of iron(II) compounds.[1][7] It is often poorly crystalline and fine-grained.[7]

Caption: Polymorphs of Iron(III) Oxide-Hydroxide.

Chemical and Physical Properties

The properties of Iron(III) oxide-hydroxide are highly dependent on its polymorphic form, crystallinity, and particle size. Quantitative data for the most common polymorphs are summarized in the table below.

| Property | Goethite (α-FeOOH) | Lepidocrocite (γ-FeO(OH)) | Feroxyhyte (δ-FeOOH) |

| Molar Mass ( g/mol ) | 88.85[8] | 88.85[6] | 88.85 |

| Density (g/cm³) | 4.25 - 4.28[1][8] | ~4.0[9] | N/A |

| Crystal System | Orthorhombic[2] | Orthorhombic[5][6] | Hexagonal |

| Hardness (Mohs) | 5.0 - 5.5 | 5[6] | N/A |

| Isoelectric Point (pH) | 6.2 - 9.4 (highly dependent on synthesis)[10][11][12][13] | N/A | N/A |

| Specific Surface Area (m²/g) | Varies widely with synthesis | 70 - 80[14] | ~88 (poorly crystalline)[7] |

| Magnetic Transition (°C) | ~102 (Antiferromagnetic)[7] | ~ -205 (Antiferromagnetic)[7] | ~182 (Ferrimagnetic)[7] |

| Decomposition Temp. (°C) | ~260 - 400 (to α-Fe₂O₃)[15][16] | N/A | N/A |

Key Chemical Properties:

-

Solubility: Iron(III) oxide-hydroxide is practically insoluble in water at neutral pH.[1] Its solubility product (Ksp) is often cited in the context of iron(III) hydroxide, Fe(OH)₃, as 2.79×10⁻³⁹.[1]

-

Surface Chemistry: The surface of FeO(OH) particles contains hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This amphoteric behavior governs the surface charge. The pH at which the net surface charge is zero is known as the isoelectric point (IEP) or point of zero charge (PZC). For goethite, the IEP can vary significantly, with reported values ranging from pH 6.2 to 9.4, influenced by synthesis methods and impurities.[11][12][17]

-

Thermal Decomposition: Upon heating, goethite undergoes dehydroxylation to form hematite (α-Fe₂O₃) and water.[2] This transformation typically begins around 260°C.[15] This process is of great importance in pigment production and industrial mineral processing.[2]

Caption: Surface charge of FeO(OH) as a function of pH relative to the Isoelectric Point (IEP).

Experimental Protocols

The synthesis and characterization of Iron(III) oxide-hydroxide are crucial for controlling its properties for specific applications. Below are detailed methodologies for key experiments.

Synthesis Protocol: Precipitation of FeOOH Nanoparticles

This protocol describes a common method for synthesizing Iron(III) oxide-hydroxide nanoparticles via precipitation.

-

Precursor Preparation: Dissolve 1.1 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 25 mL of deionized water to create the iron precursor solution.[18]

-

Precipitation: Under vigorous stirring at room temperature, rapidly add 30 mL of a 5 M sodium hydroxide (NaOH) solution to the iron precursor solution.[18] A dark brown precipitate of FeOOH will form immediately. The reaction is: FeCl₃ + 3NaOH → Fe(OH)₃ + 3NaCl, which subsequently ages to FeOOH.

-

Aging: Continue vigorous stirring for 15-30 minutes to allow for the nucleation and growth of the nanoparticles.[18]

-

Washing: Centrifuge the suspension (e.g., at 4000 rpm for 20 minutes) to separate the precipitate from the supernatant.[18] Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step at least three times to remove residual ions.

-

Drying: Dry the final washed precipitate in an oven at a low temperature (e.g., 50-60°C) for 24-48 hours to obtain the final FeOOH powder.[18]

Characterization Protocols

XRD is used to identify the crystalline phase (polymorph) and estimate crystallite size.

-

Sample Preparation: The dried FeOOH powder is finely ground using a mortar and pestle to ensure random orientation and loaded into a sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer, typically with a Cu Kα radiation source (λ = 1.5418 Å).[19] Data is collected over a 2θ range (e.g., 10-80°) with a defined step size.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[20] Matching the peak positions and relative intensities allows for the identification of the specific FeOOH polymorph(s) present (e.g., Goethite, JCPDS #00-017-0536).[20]

TGA is used to study the thermal stability and decomposition of the material.

-

Sample Preparation: A small, precise amount of the dried FeOOH powder (e.g., 5-10 mg) is placed into a TGA crucible (typically alumina or platinum).

-

Data Acquisition: The sample is heated in the TGA instrument at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of adsorbed water and the dehydroxylation of FeOOH to Fe₂O₃. For goethite, a significant weight loss is typically observed between 260°C and 400°C.[15] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[16]

Mössbauer spectroscopy is a highly sensitive technique for distinguishing between different iron oxides and oxyhydroxides, especially in complex mixtures or poorly crystalline materials.[21][22]

-

Principle: The technique probes the nuclear energy levels of ⁵⁷Fe. The resulting spectrum's hyperfine parameters—isomer shift (δ), quadrupole splitting (Δ), and hyperfine magnetic field (B)—provide detailed information about the local chemical environment, oxidation state, and magnetic ordering of the iron atoms.[22]

-

Data Acquisition: A sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the absorption is measured as a function of the source velocity. Spectra are often collected at room temperature and cryogenic temperatures (e.g., liquid nitrogen temperature, ~80 K).[21]

-

Data Analysis: Goethite, for instance, typically shows a doublet at room temperature if it is poorly crystallized, but a magnetically split sextet at 80 K.[21] This allows it to be distinguished from other iron phases like hematite, which shows a sextet at room temperature.[21][23]

Caption: Experimental workflow for the synthesis and characterization of FeOOH nanoparticles.

Conclusion

Iron(III) oxide-hydroxide is a fundamentally important compound with diverse structures and properties. A thorough understanding of its polymorphs—goethite, lepidocrocite, akaganeite, and feroxyhyte—is critical for its application in research and development. The properties of FeO(OH) are intrinsically linked to its synthesis conditions, which dictate the resulting phase, particle size, and surface chemistry. Mastery of characterization techniques such as XRD, TGA, and Mössbauer spectroscopy is essential for researchers to control and verify the material's properties, enabling its effective use in advanced applications, including catalysis, environmental science, and drug delivery systems.

References

- 1. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Iron(III) oxide-hydroxide - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Lepidocrocite - Wikipedia [en.wikipedia.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. iron(III) hydroxide oxide [chemister.ru]

- 9. Lepidocrocite Mineral Data [webmineral.com]

- 10. Goethite Flotation - 911Metallurgist [911metallurgist.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of goethite and goethite-hematite composite: experimental study and literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of 25% Goethite on the Surface Chemistry of Hematite [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 18. Controlled synthesis of iron oxyhydroxide (FeOOH) nanoparticles using secretory compounds from Chlorella vulgaris microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vat.ft.tul.cz [vat.ft.tul.cz]

- 20. researchgate.net [researchgate.net]

- 21. ovid.com [ovid.com]

- 22. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Goethite vs. lepidocrocite vs. akaganeite crystal structure.

An In-Depth Technical Guide to the Crystal Structures of Goethite, Lepidocrocite, and Akaganeite

Introduction

Goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and akaganeite (β-FeOOH) are polymorphs of iron(III) oxyhydroxide, meaning they share the same chemical formula (FeOOH) but differ in their crystal structure.[1][2] These minerals are ubiquitous in natural environments, forming as weathering products of iron-bearing minerals and playing a crucial role in geochemical processes.[1][3][4] They are also significant components of rust and have applications in catalysis, pigmentation, and environmental remediation.[1][2][5][6] Understanding their distinct crystal structures is fundamental to explaining their differing physical and chemical properties, stabilities, and behaviors in various scientific and industrial contexts. This guide provides a detailed comparison of their crystal structures, supported by quantitative data and descriptions of common experimental characterization methods.

Core Crystal Structures: A Comparative Analysis

The fundamental building block for all three polymorphs is the FeO₃(OH)₃ octahedron, where a central iron(III) ion is coordinated by six oxygen and hydroxyl ions.[7] The key distinction between goethite, lepidocrocite, and akaganeite lies in how these octahedra are linked together.

Goethite (α-FeOOH)

Goethite possesses an orthorhombic crystal structure and is isostructural with diaspore (α-AlOOH).[1][4][8] Its structure is based on a hexagonal close-packed arrangement of oxygen and hydroxide ions, with iron ions occupying half of the octahedral sites.[1][4] These occupied octahedra share edges to form double chains that run parallel to the c-axis.[1][9] These double chains are then linked to adjacent double chains by sharing corners, creating a robust three-dimensional framework with channels or nanopores.[9] This arrangement results in goethite being the most thermodynamically stable of the FeOOH polymorphs under ambient surface conditions.[2]

Lepidocrocite (γ-FeOOH)

Lepidocrocite also crystallizes in the orthorhombic system.[2][3][10] Its structure consists of FeO₆ octahedra sharing edges to form two-dimensionally infinite layers.[3][11] These layers are stacked along the b-axis and are held together by hydrogen bonds between the hydroxide groups of adjacent layers.[3][11] This layered structure, with relatively weak hydrogen bonding between the layers, accounts for the characteristic scaly or flaky habit of the mineral.[3] The structure of lepidocrocite is similar to that of boehmite (γ-AlOOH).[3]

Akaganeite (β-FeOOH)

Akaganeite has a monoclinic crystal structure, although it is often described with a tetragonal unit cell due to its hollandite-like structure (BaMn₈O₁₆).[2][12][13] This structure is characterized by double chains of FeO₆ octahedra that link by sharing corners to create distinctive tunnels parallel to the c-axis.[12][14] A unique feature of akaganeite is the essential role of chloride (or other large anions like fluoride) ions within these tunnels.[12][13] These anions provide structural stability, and their presence is a prerequisite for the formation of the akaganeite phase.[12][13] The chemical formula is sometimes written as FeO₀.₈₃₃(OH)₁.₁₆₇Cl₀.₁₆₇ to reflect the incorporation of chlorine.[15]

Data Presentation

The quantitative crystallographic and physical properties of goethite, lepidocrocite, and akaganeite are summarized in the table below for direct comparison.

| Property | Goethite (α-FeOOH) | Lepidocrocite (γ-FeOOH) | Akaganeite (β-FeOOH) |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pbnm | Amam or Cmcm | I2/m |

| Lattice Parameters (Å) | a = 4.621, b = 9.981, c = 3.032[16] | a = 3.87, b = 12.51, c = 3.06[11] | a = 10.600, b = 3.0339, c = 10.513, β = 90.24°[13] |

| Formula Unit (Z) | 4 | 4 | 8 |

| Specific Gravity | 3.3 - 4.3[1] | ~4.0[3] | ~3.52 (Calculated)[17] |

| Hardness (Mohs) | 5.0 - 5.5[1] | 5[3] | - |

| Morphology | Prismatic, needle-like crystals (acicular)[1][18] | Lath-like, scaly, or flaky habit[3][16] | Spindle-shaped (somatoidal) or rod-like crystals[5][19] |

| Key Structural Feature | Double chains of octahedra forming a 3D framework[1] | Layers of octahedra linked by hydrogen bonds[3] | Tunnel structure stabilized by Cl⁻ ions[12] |

| Formation Environment | Common in oxidizing conditions, soils, bogs[1][4] | Forms when iron rusts underwater; weathering of primary iron minerals[3] | Requires chloride ions; often forms in hydrothermal, Cl-rich environments[15][19] |

Mandatory Visualizations

The following diagrams illustrate the key structural differences and a typical experimental workflow for the characterization of these minerals.

Caption: Comparative flowchart of the octahedral linkages forming the distinct crystal structures of Goethite, Lepidocrocite, and Akaganeite.

Caption: A typical experimental workflow for the synthesis and structural characterization of iron oxyhydroxide polymorphs.

Experimental Protocols

Characterization and differentiation of goethite, lepidocrocite, and akaganeite rely on a suite of analytical techniques. The methodologies below are key to identifying their distinct structural and physical properties.

1. X-ray Diffraction (XRD)

-

Purpose: XRD is the primary technique for identifying the crystalline phases of FeOOH polymorphs and determining their precise crystal structures. Each mineral produces a unique diffraction pattern based on its lattice parameters and atomic arrangement.

-

Methodology:

-

A powdered sample of the mineral is prepared and mounted in a diffractometer.[20]

-

The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα).

-

The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.[20]

-

The resulting diffractogram (a plot of intensity vs. 2θ) is compared to standard patterns from databases (e.g., JCPDS) to identify the specific polymorph(s) present.[21]

-

For detailed structural analysis, Rietveld refinement can be applied to the powder diffraction data to refine lattice parameters, atomic positions, and other crystallographic details.[13]

-

2. Transmission Electron Microscopy (TEM)

-

Purpose: TEM provides direct visualization of the nanoparticle morphology, size, and crystallinity. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystal planes.

-

Methodology:

-

A small amount of the nanoparticle sample is dispersed in a solvent (e.g., ethanol) using ultrasonication.

-

A drop of the dispersion is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

-

The grid is inserted into the TEM, where a high-energy electron beam is transmitted through the sample.

-

Images are formed based on the differential scattering of electrons, revealing the particle's shape and size.[22] Goethite typically appears as nanorods, lepidocrocite as laths, and akaganeite as spindle-like particles.[5][16][18]

-

In HRTEM mode, the electron optics are adjusted to view the periodic atomic arrangement, allowing for the measurement of d-spacings, which can be correlated with XRD data to confirm the mineral phase.[23]

-

3. Spectroscopic Methods (FTIR and Raman)

-

Purpose: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information by probing the vibrational modes of chemical bonds within the crystal lattice. The Fe-O and O-H stretching and bending modes are unique for each polymorph, yielding distinct spectral fingerprints.

-

Methodology (FTIR):

-

The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is exposed to infrared radiation over a range of wavenumbers.

-

The instrument measures the absorption of IR radiation by the sample, producing a spectrum that reveals the presence of specific functional groups (e.g., OH vs. Fe-O bonds).

-

-

Methodology (Raman):

-

A laser of a specific wavelength is focused on the sample.

-

The inelastically scattered light is collected and analyzed by a spectrometer.

-

The resulting Raman spectrum shows shifts in wavelength corresponding to the vibrational modes of the material, which are characteristic of the specific FeOOH polymorph.

-

Conclusion

Goethite, lepidocrocite, and akaganeite, while sharing the FeOOH chemical formula, exhibit fundamentally different crystal structures that dictate their properties and formation pathways. Goethite's cross-linked double chains result in a stable 3D framework, lepidocrocite's hydrogen-bonded layers lead to a scaly habit, and akaganeite's unique tunnel structure requires the presence of chloride ions for stability. A multi-technique approach, combining X-ray diffraction for phase identification, electron microscopy for morphological analysis, and spectroscopy for vibrational fingerprinting, is essential for the unambiguous characterization of these important iron oxyhydroxide minerals. This detailed structural knowledge is critical for professionals in geochemistry, materials science, and environmental science, including applications in drug development where mineral surfaces can act as carriers or catalysts.

References

- 1. Goethite - Wikipedia [en.wikipedia.org]

- 2. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 3. Lepidocrocite - Wikipedia [en.wikipedia.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Mineral secrets revealed: Iron nanoparticles drive the breakdown of plastic additives | EurekAlert! [eurekalert.org]

- 6. thecooldown.com [thecooldown.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Akaganeite - Wikipedia [en.wikipedia.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mindat.org [mindat.org]

- 18. mdpi.com [mdpi.com]

- 19. lpi.usra.edu [lpi.usra.edu]

- 20. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Characterization of Iron Hydroxide Oxide Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques used to characterize iron hydroxide oxide materials, with a particular focus on their application in research and drug development. Iron hydroxide oxides, a class of materials including nanoparticles of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest due to their unique magnetic properties, biocompatibility, and versatile surface chemistry. Accurate and thorough characterization is paramount for ensuring their safety, efficacy, and reproducibility in biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and magnetic hyperthermia.

This guide details the experimental protocols for key characterization techniques and presents quantitative data in a structured format to facilitate comparison and understanding.

Physicochemical Characterization

The fundamental properties of this compound materials, including their size, morphology, crystal structure, and surface charge, are critical determinants of their in vitro and in vivo behavior.

Size and Morphology

The size and shape of this compound nanoparticles influence their biodistribution, cellular uptake, and magnetic properties.

1.1.1. Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

Experimental Protocol:

-

Sample Preparation:

-

Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration (e.g., 0.1 mg/mL).

-

Sonciate the suspension for 5-10 minutes to ensure adequate dispersion and break up agglomerates.

-

Place a drop of the suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

-

-

Imaging:

-

Insert the grid into the TEM holder and load it into the microscope.

-

Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).

-

Acquire images at various magnifications to observe the overall morphology and individual particle details.

-

For crystalline samples, obtain high-resolution TEM (HR-TEM) images to visualize the crystal lattice fringes.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (typically >100) from multiple TEM images.

-

Calculate the average particle size and size distribution.

-

1.1.2. Scanning Electron Microscopy (SEM)

SEM is used to study the surface morphology and topography of the materials, particularly for larger agglomerates or composite materials.

Experimental Protocol:

-

Sample Preparation:

-

Mount the dry powder of the this compound material onto an aluminum stub using conductive carbon tape.

-

For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

-

-

Imaging:

-

Place the stub in the SEM chamber.

-

Operate the microscope at an appropriate accelerating voltage (e.g., 5-20 kV).

-

Acquire images at different magnifications to visualize the surface features.

-

-

Data Analysis:

-

Analyze the images to determine the morphology, surface texture, and degree of agglomeration.

-

1.1.3. Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles suspended in a liquid, providing information about their size distribution and aggregation state in a colloidal suspension.[1]

Experimental Protocol:

-

Sample Preparation:

-

Disperse the nanoparticles in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a low concentration (e.g., 0.1-1 mg/mL).

-

Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

-

Measurement:

-

Transfer the filtered suspension to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

-

Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.

-

-

Data Analysis:

-

The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI). The PDI indicates the breadth of the size distribution.

-

| Technique | Information Obtained | Sample State | Typical Size Range (nm) |

| TEM | Primary particle size, shape, morphology, crystallinity | Dry Powder/Dispersion | 1 - 500 |

| SEM | Surface morphology, topography, agglomeration | Dry Powder | 10 - 100,000 |

| DLS | Hydrodynamic diameter, size distribution, aggregation | Liquid Dispersion | 1 - 1000 |

Table 1: Comparison of techniques for size and morphology characterization.

Crystal Structure

The crystalline phase of this compound (e.g., magnetite vs. maghemite) significantly impacts its magnetic properties.

1.2.1. X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases and determining the crystal structure of materials.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a flat, uniform layer of the dry powder sample on a sample holder.

-

-

Measurement:

-

Place the sample holder in the XRD instrument.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan a range of 2θ angles (e.g., 20° to 80°) while measuring the intensity of the diffracted X-rays.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

-

Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

-

Surface Charge

The surface charge of nanoparticles in a suspension, quantified by the zeta potential, is a critical parameter for their colloidal stability and interaction with biological systems.

1.3.1. Zeta Potential Measurement

Zeta potential is measured by applying an electric field to a colloidal suspension and measuring the velocity of the charged particles.

Experimental Protocol:

-

Sample Preparation:

-

Disperse the nanoparticles in a suitable aqueous medium (e.g., deionized water or a buffer of known ionic strength) at a low concentration.

-

Adjust the pH of the suspension to the desired value.

-

-

Measurement:

-

Inject the sample into the measurement cell of the zeta potential analyzer.

-

The instrument applies an electric field and measures the electrophoretic mobility of the particles using laser Doppler velocimetry.

-

-

Data Analysis:

-

The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Measurements are often performed as a function of pH to determine the isoelectric point (IEP), the pH at which the zeta potential is zero.

-

| Material | Zeta Potential (mV) at pH 7 | Isoelectric Point (pH) | Reference |

| Citrate-coated Fe₃O₄ | -30 to -50 | ~3-4 | [2] |

| Amine-functionalized Fe₃O₄ | +20 to +40 | ~8-9 | [3] |

| Uncoated γ-Fe₂O₃ | -10 to +10 | ~6-7 | [4] |

Table 2: Typical zeta potential values for different this compound nanoparticles.

Magnetic Properties

The magnetic behavior of this compound materials is central to many of their biomedical applications.

Vibrating Sample Magnetometry (VSM)

VSM is used to measure the bulk magnetic properties of a material, such as saturation magnetization, remanence, and coercivity.[5]

Experimental Protocol:

-

Sample Preparation:

-

Place a known mass of the dry powder sample into a sample holder.

-

-

Measurement:

-

Position the sample holder in the VSM, which is placed between the poles of an electromagnet.

-

The sample is vibrated at a constant frequency, and the resulting magnetic flux change induces a voltage in pickup coils.

-

The applied magnetic field is swept through a range (e.g., -20 kOe to +20 kOe) while the induced voltage is measured.

-

-

Data Analysis:

-

The instrument software converts the measured voltage to magnetization (emu/g).

-

A hysteresis loop (magnetization vs. applied magnetic field) is generated.

-

From the loop, determine the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc). Superparamagnetic materials exhibit near-zero coercivity and remanence.

-

| Material | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Magnetite (Fe₃O₄) Nanoparticles (10-20 nm) | 60 - 90 | < 10 (Superparamagnetic) | [6][7] |

| Maghemite (γ-Fe₂O₃) Nanoparticles (10-20 nm) | 50 - 80 | < 10 (Superparamagnetic) | [7] |

| Hematite (α-Fe₂O₃) | ~0.4 | High | [8] |

Table 3: Typical magnetic properties of different iron oxide nanoparticles at room temperature.

Thermal Properties

Thermal analysis techniques provide information about the composition, stability, and phase transitions of this compound materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of surface-bound molecules.

Experimental Protocol:

-

Sample Preparation:

-

Place a small, known mass of the dry sample into a TGA pan.

-

-

Measurement:

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument continuously records the sample's weight.

-

-

Data Analysis:

-

The resulting TGA curve plots weight percentage versus temperature.

-

Weight loss steps correspond to events such as the loss of adsorbed water, decomposition of surface coatings, or phase transitions.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions.[9]

Experimental Protocol:

-

Sample Preparation:

-

Place a small, known mass of the sample into a DSC pan and seal it.

-

-

Measurement:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat or cool the sample at a controlled rate.

-

The instrument measures the heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events.

-

The temperature and area of the peaks provide information about the transition temperature and enthalpy change.

-

Surface and Elemental Analysis

Understanding the surface chemistry and elemental composition is crucial, especially for functionalized nanoparticles intended for drug delivery.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present on the surface of the nanoparticles, confirming the presence of coatings or conjugated molecules.

Experimental Protocol:

-

Sample Preparation:

-

Mix a small amount of the dry sample with potassium bromide (KBr) powder and press it into a pellet.

-

Alternatively, for liquid samples, a few drops can be placed on a suitable IR-transparent window.

-

-

Measurement:

-

Place the sample in the FTIR spectrometer.

-

An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber.

-

-

Data Analysis:

-

The resulting spectrum shows absorption bands characteristic of specific chemical bonds and functional groups.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the material.

Experimental Protocol:

-

Sample Preparation:

-

Mount the sample on a holder and place it in the ultra-high vacuum chamber of the XPS instrument.

-

-

Measurement:

-